molecular formula C16H8ClF3O4 B2687285 3-(4-Chloro-phenoxy)-7-hydroxy-2-trifluoromethyl-chromen-4-one CAS No. 263744-91-8

3-(4-Chloro-phenoxy)-7-hydroxy-2-trifluoromethyl-chromen-4-one

Cat. No.: B2687285
CAS No.: 263744-91-8
M. Wt: 356.68
InChI Key: XXHVBLOKVVBUIM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-Chloro-phenoxy)-7-hydroxy-2-trifluoromethyl-chromen-4-one is a synthetic organic compound that belongs to the class of chromen-4-one derivatives. This compound is characterized by the presence of a chromen-4-one core structure substituted with a 4-chlorophenoxy group, a hydroxyl group at the 7th position, and a trifluoromethyl group at the 2nd position. These structural features contribute to its unique chemical and physical properties, making it a subject of interest in various fields of scientific research.

Scientific Research Applications

3-(4-Chloro-phenoxy)-7-hydroxy-2-trifluoromethyl-chromen-4-one has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Future Directions

The future research directions for this compound would likely depend on its properties and potential applications. For example, if it has biological activity, it could be studied as a potential therapeutic agent .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Chloro-phenoxy)-7-hydroxy-2-trifluoromethyl-chromen-4-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Chromen-4-one Core: The chromen-4-one core can be synthesized through a condensation reaction between a suitable phenol derivative and an appropriate diketone under acidic or basic conditions.

    Introduction of the 4-Chlorophenoxy Group: The 4-chlorophenoxy group can be introduced via a nucleophilic substitution reaction, where a 4-chlorophenol reacts with the chromen-4-one intermediate in the presence of a base such as potassium carbonate.

    Hydroxylation at the 7th Position: The hydroxyl group at the 7th position can be introduced through a selective hydroxylation reaction using reagents like hydrogen peroxide or a suitable oxidizing agent.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced via a trifluoromethylation reaction using reagents such as trifluoromethyl iodide or a trifluoromethylating agent like Ruppert-Prakash reagent.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize by-products and waste.

Chemical Reactions Analysis

Types of Reactions

3-(4-Chloro-phenoxy)-7-hydroxy-2-trifluoromethyl-chromen-4-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group at the 7th position can be oxidized to form a ketone or aldehyde derivative.

    Reduction: The chromen-4-one core can be reduced to form a dihydrochromen-4-one derivative.

    Substitution: The 4-chlorophenoxy group can undergo nucleophilic substitution reactions to introduce other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride can be used under mild conditions.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride or potassium carbonate.

Major Products Formed

    Oxidation: Formation of 7-keto or 7-aldehyde derivatives.

    Reduction: Formation of dihydrochromen-4-one derivatives.

    Substitution: Formation of substituted phenoxy derivatives.

Mechanism of Action

The mechanism of action of 3-(4-Chloro-phenoxy)-7-hydroxy-2-trifluoromethyl-chromen-4-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer cell proliferation, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    4-Chlorophenoxyacetic acid: A synthetic auxin used as a herbicide.

    2,4-Dichlorophenoxyacetic acid: Another synthetic auxin widely used in agriculture.

    2-Methyl-4-chlorophenoxyacetic acid: A phenoxy herbicide similar to 2,4-D.

Uniqueness

3-(4-Chloro-phenoxy)-7-hydroxy-2-trifluoromethyl-chromen-4-one is unique due to its specific substitution pattern on the chromen-4-one core, which imparts distinct chemical and biological properties. The presence of the trifluoromethyl group enhances its lipophilicity and metabolic stability, making it a valuable compound for various applications.

Properties

IUPAC Name

3-(4-chlorophenoxy)-7-hydroxy-2-(trifluoromethyl)chromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H8ClF3O4/c17-8-1-4-10(5-2-8)23-14-13(22)11-6-3-9(21)7-12(11)24-15(14)16(18,19)20/h1-7,21H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXHVBLOKVVBUIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1OC2=C(OC3=C(C2=O)C=CC(=C3)O)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H8ClF3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.